1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine
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Overview
Description
1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 4-fluorophenoxy group and a sulfonyl group, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine involves several steps, typically starting with the preparation of the 4-fluorophenoxypropyl intermediate This intermediate is then reacted with a sulfonyl chloride derivative under controlled conditions to introduce the sulfonyl groupIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and stability, allowing it to effectively reach its targets. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine can be compared with other similar compounds such as:
3-(4-Fluorophenoxy)-1-propanol: This compound lacks the sulfonyl and piperidine groups, making it less versatile in terms of chemical reactivity.
Ethyl 4-{[3-(4-fluorophenoxy)propyl]sulfonyl}-1-piperazinecarboxylate: This compound has a piperazine ring instead of a piperidine ring, which may result in different biological activities.
1-{[3-(4-Fluorophenoxy)propyl]sulfonyl}piperidine: Similar in structure but lacks the methyl group on the piperidine ring, which may affect its chemical properties and reactivity
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3S/c1-13-4-2-9-17(12-13)21(18,19)11-3-10-20-15-7-5-14(16)6-8-15/h5-8,13H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRYUVUSMFIUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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